molecular formula C21H19N3O4 B4308544 2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID

2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID

Cat. No.: B4308544
M. Wt: 377.4 g/mol
InChI Key: HBBAXQNTMCKBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl and acetic acid groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of industrial uses.

Mechanism of Action

The mechanism of action of 2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s structure allows it to bind to these targets and modulate their function, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar core structure but different functional groups.

    Diflubenzuron: An insecticide that inhibits chitin production in insects, with a different mechanism of action but some structural similarities.

Uniqueness

What sets 2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-[4-(1-methyl-2,5-dioxo-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-23-16-12-24(15-9-7-13(8-10-15)11-17(25)26)20(27)18(16)19(22-21(23)28)14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,22,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBAXQNTMCKBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=C(C=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID
Reactant of Route 2
2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID
Reactant of Route 3
2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID
Reactant of Route 4
2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID
Reactant of Route 5
2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID
Reactant of Route 6
2-[4-(1-METHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,7-HEXAHYDRO-6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]ACETIC ACID

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